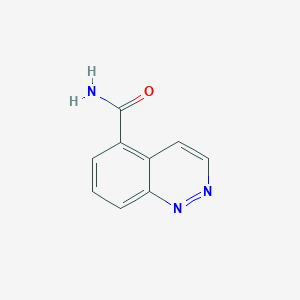

Cinnoline-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

cinnoline-5-carboxamide |

InChI |

InChI=1S/C9H7N3O/c10-9(13)7-2-1-3-8-6(7)4-5-11-12-8/h1-5H,(H2,10,13) |

InChI Key |

AFPCHABCFYNOQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=NC2=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Cinnoline 5 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring System Synthesis

The formation of the bicyclic heteroaromatic structure of cinnoline can be achieved through several synthetic routes. These methods primarily involve the construction of the pyridazine (B1198779) ring fused to a benzene (B151609) ring.

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a classical method for the formation of the cinnoline ring system. drugfuture.comwikipedia.org This reaction typically involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, which then undergoes intramolecular cyclization. drugfuture.com The initial product of the cyclization of o-C₆H₄(N₂Cl)C≡CCO₂H in water is 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group reductively removed to yield the parent cinnoline heterocycle. wikipedia.org

A key aspect of the Richter reaction is the nature of the substituent at the 4-position of the resulting cinnoline. While the classic reaction often leads to 4-hydroxycinnolines, modifications to the reaction conditions have expanded its utility. For instance, studies have shown that by altering the conditions, it is possible to synthesize 4-halocinnolines, such as 4-bromo- and 4-chlorocinnolines. researchgate.net This is achieved through the thermal cyclization of 2-alkynylbenzenediazonium salts, where the intermediate formation of 4-chlorocinnolines is followed by hydrolysis to the corresponding 4-hydroxycinnolines. researchgate.net

The synthesis of 4-halocinnolines has also been realized using alkynyl-substituted triazines treated with hydrohalic acids, a process that can be conducted on a solid-phase polystyrene support to simplify product isolation. researchgate.net

Table 1: Examples of Richter Cinnoline Synthesis and its Variants

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| o-Aminoarylpropiolic acid | NaNO₂, HCl; then heat | 4-Hydroxycinnoline | drugfuture.com |

| o-Aminoarylacetylene | NaNO₂, HCl; then heat | Cinnoline derivative | drugfuture.com |

| 2-Alkynylbenzenediazonium salt | Heat | 4-Hydroxycinnoline or 4-Chlorocinnoline | researchgate.net |

The Widman–Stoermer synthesis is another established method for constructing the cinnoline ring. drugfuture.com This reaction involves the diazotization of o-aminostyrenes with reagents such as sodium nitrite (B80452) and hydrochloric acid, leading to cyclization at room temperature. drugfuture.comcolab.ws The nature of the substituent on the β-position of the styrene (B11656) moiety significantly influences the outcome of the reaction. colab.ws The presence of simple electron-donating groups, like methyl or ethyl, facilitates the cyclization process. colab.ws Conversely, an aryl group or an electron-withdrawing group at the β-position can hinder the reaction. colab.ws This method has proven useful for the preparation of a variety of cinnoline derivatives. colab.ws Heterocyclic nuclei, such as pyridyl and quinolyl groups, have also been successfully employed as substituents in the Widman–Stoermer synthesis. rsc.org

The Borsche cinnoline synthesis provides a direct route to 4-hydroxycinnoline derivatives. innovativejournal.inchempedia.info This method involves the diazotization of o-aminoacetophenones, followed by intramolecular cyclization of the resulting arenediazonium salt. innovativejournal.in The Borsche synthesis has been widely used for creating functionalized 1H-4-cinnolones. chempedia.info For example, this method was employed to prepare the 1H-4-cinnolone precursor for a protein kinase B inhibitor. In this synthesis, the initial 4-hydroxycinnoline product was reduced to afford a 6-bromocinnoline (B1338702) intermediate, which was further elaborated via a Stille coupling reaction. chempedia.info

Diazotization followed by intramolecular cyclization is a fundamental strategy that underpins several classical cinnoline syntheses, including the Richter, Widman–Stoermer, and Borsche methods. researchgate.netinnovativejournal.in These reactions all proceed through the formation of an arenediazonium salt from an appropriately substituted aniline (B41778) precursor, which then undergoes an intramolecular ring-closing reaction to form the cinnoline ring. innovativejournal.in

A notable example is the Neber-Bossel method for the synthesis of 3-hydroxycinnolines. This process starts with the diazotization of (2-aminophenyl)hydroxyacetates. Subsequent reduction of the diazonium salt yields a hydrazine (B178648) intermediate that cyclizes to 3-hydroxycinnoline upon heating in hydrochloric acid. innovativejournal.in The substituents on the aromatic ring can significantly impact the reaction yield. For instance, unsubstituted and 4-chloro-substituted starting materials provide the desired products in 60% and 70% yields, respectively. innovativejournal.in

More recent developments include a transition-metal-free intramolecular redox cyclization. This approach synthesizes cinnolines from 2-nitrobenzyl alcohol and benzylamine. The reaction mechanism involves an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, followed by condensation, isomerization, cyclization, and aromatization. nih.gov

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed reactions as powerful tools for the construction of heterocyclic systems, including cinnolines. These methods often involve C-H bond activation and annulation strategies.

Rhodium(III)-catalyzed C-H annulation reactions of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate have been developed to construct indazolocinnolines and phthalazinocinnolines. researchgate.net In these reactions, vinylene carbonate acts as an acetylene (B1199291) surrogate. researchgate.net Rhodium catalysis has also been utilized in the redox-neutral annulation of azo and diazo compounds through a tandem C-H activation and C-N bond formation strategy. nih.gov Furthermore, Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions of Boc-arylhydrazines and alkynes provide an efficient route to cinnolines and cinnolinium salts. acs.org

Copper-catalyzed reactions have also been employed for cinnoline synthesis. For example, a copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported. nih.gov Another copper-catalyzed aerobic annulation involves a dehydrogenative amination to yield cinnolines. nih.gov Palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes is another effective method for preparing 3,4-disubstituted cinnolines. dntb.gov.ua

Table 2: Overview of Transition-Metal-Catalyzed Cinnoline Syntheses

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Rh(III) | N-aryl indazolones/phthalazinones, vinylene carbonate | Indazolocinnolines/Phthalazinocinnolines | researchgate.net |

| Rh(III) | Boc-arylhydrazines, alkynes | Cinnolines and Cinnolinium salts | acs.org |

| Cu | N-methyl-N-phenylhydrazones | Cinnolines | nih.gov |

Multicomponent reactions offer an efficient approach to synthesizing complex molecules in a single step by combining three or more reactants. A transition-metal-free multicomponent coupling cyclization has been developed for the synthesis of cinnoline derivatives. acs.orgnih.gov This reaction involves the combination of arynes, tosylhydrazine, and α-bromo ketones. The process proceeds through a formal [2+2+2] cycloaddition under mild conditions, forming two C-N bonds and one C-C bond in one pot to afford cinnolines in moderate yields. acs.orgnih.gov

Targeted Synthesis of Carboxamide Functionality at the Cinnoline-5-Position

The introduction of a carboxamide functional group at the 5-position of the cinnoline ring can be achieved through several synthetic routes. These methods can be broadly categorized into those that build the cinnoline ring with the desired substituent precursor in place and those that functionalize a pre-formed cinnoline scaffold.

Routes via Cyanoacetamide Condensation

A common and versatile method for the synthesis of cinnoline carboxamides involves the intramolecular cyclization of aryl hydrazones derived from the condensation of a diazotized aniline with an active methylene (B1212753) compound like cyanoacetamide. This approach, often referred to as the Richter synthesis or variations thereof, allows for the formation of 4-aminocinnoline-3-carboxamides. While much of the reported literature focuses on substitution at the 3-position, the underlying principles can be adapted to target the 5-position by selecting appropriately substituted precursors.

The general strategy involves the diazotization of a substituted aniline, followed by coupling with cyanoacetamide in an aqueous ethanolic solution containing a base such as sodium acetate (B1210297) to form the corresponding hydrazone. Subsequent intramolecular cyclization of the purified hydrazone, often facilitated by a Lewis acid like anhydrous aluminum chloride in a suitable solvent such as chlorobenzene, leads to the formation of the 4-aminocinnoline carboxamide skeleton. nih.govpnrjournal.com The position of the carboxamide group on the final cinnoline ring is determined by the substitution pattern of the initial aniline. To achieve a C-5 carboxamide, one would theoretically start with a 2-amino-6-substituted aniline precursor where the substituent can be converted to a carboxamide.

Hydrazine Hydrate (B1144303) Mediated Ring Opening and Cyclization

Hydrazine hydrate is a key reagent in the synthesis of many nitrogen-containing heterocycles. While direct, well-documented examples of hydrazine hydrate mediating a ring-opening and subsequent cyclization to specifically form cinnoline-5-carboxamide are not prevalent in the reviewed literature, its use in the broader synthesis of cinnoline derivatives is established. For instance, 4-hydrazino-6-sulfamoyl-cinnoline-3-carboxylic acid amide has been synthesized by treating a corresponding precursor with hydrazine hydrate in ethylene (B1197577) glycol. pnrjournal.com This suggests the utility of hydrazine in the manipulation of cinnoline scaffolds.

Hypothetically, a suitably substituted phthalic acid derivative or a related bicyclic precursor could undergo a ring-opening reaction with hydrazine hydrate, followed by an intramolecular cyclization to form the pyridazinone ring of the cinnoline system. The strategic placement of a cyano or ester group on the starting material would be crucial for its eventual conversion to the C-5 carboxamide.

Functionalization of Pre-existing Cinnoline Scaffolds

An alternative to constructing the cinnoline ring with the desired functionality in place is the direct functionalization of a pre-existing cinnoline scaffold. This approach offers the advantage of late-stage modification, which is particularly useful in the generation of compound libraries. Introducing a carboxamide group at the C-5 position of an unsubstituted or pre-functionalized cinnoline can be challenging but is theoretically achievable through modern synthetic methodologies.

One potential strategy is directed ortho-metalation (DoM) . In this approach, a directing group on the cinnoline ring would guide the deprotonation of the adjacent C-5 position by a strong base, such as an organolithium reagent. The resulting organometallic intermediate can then be quenched with an electrophile like carbon dioxide to install a carboxylic acid group, which can subsequently be converted to the carboxamide. The choice of the directing group is critical for the success of this strategy.

Another powerful technique is palladium-catalyzed carbonylation . A 5-halocinnoline (e.g., 5-bromo- or 5-iodocinnoline) could serve as a substrate for a palladium-catalyzed reaction with carbon monoxide and an amine to directly form the C-5 carboxamide. This method has been successfully applied to the synthesis of a wide range of carboxamides on various heterocyclic systems.

Furthermore, the conversion of a cinnoline-5-carbonitrile to the corresponding carboxamide via hydrolysis is a viable route. The nitrile group can be introduced at the C-5 position through methods such as the Sandmeyer reaction on 5-aminocinnoline or through palladium-catalyzed cyanation of a 5-halocinnoline. Subsequent controlled hydrolysis of the nitrile, typically under acidic or basic conditions, would yield the desired this compound.

Derivatization Strategies for this compound Analogues

Once the this compound core is established, further structural diversity can be introduced by modifying the carboxamide nitrogen or other positions on the cinnoline ring. These derivatization strategies are crucial for exploring the structure-activity relationship (SAR) of this class of compounds.

Introduction of Substituted Anilines and Heterocyclic Moieties

The amide nitrogen of the this compound provides a convenient handle for the introduction of a wide array of substituents. Amide coupling reactions between a cinnoline-5-carboxylic acid and various substituted anilines or amines bearing heterocyclic moieties are a common strategy. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate these transformations.

This approach allows for the systematic exploration of the chemical space around the carboxamide group. For example, in the context of 4-aminocinnoline-3-carboxamides, various substituted anilines have been introduced to modulate the biological activity of the parent compound. nih.govpnrjournal.com A similar strategy can be envisioned for this compound, where the introduction of electronically and sterically diverse anilines could significantly impact the compound's properties.

Incorporation of Five- and Six-membered Heterocycles (e.g., thiophene (B33073), furan (B31954), pyrazole, imidazole, piperazine (B1678402), isoxazole)

The incorporation of additional heterocyclic rings is a well-established strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and modulate selectivity. The this compound scaffold can be derivatized with a variety of five- and six-membered heterocycles.

This can be achieved by coupling the cinnoline-5-carboxylic acid with an amino-functionalized heterocycle. A rich variety of such building blocks are commercially available, including aminothiophenes, aminofurans, aminopyrazoles, aminoimidazoles, and aminopiperazines. For instance, studies on 4-aminocinnoline-3-carboxamide (B1596795) have demonstrated the successful incorporation of thiophene, furan, pyrazole, imidazole, and piperazine moieties. nih.goviosrjournals.orgthepharmajournal.com These derivatizations have been shown to impart significant antibacterial, antifungal, and anti-inflammatory activities. nih.goviosrjournals.org It is therefore highly probable that similar derivatizations on the this compound core would yield novel compounds with interesting biological profiles.

For example, the reaction of a 4-aminocinnoline-3-carboxamide precursor with 2-aminothiophene has been reported to yield compounds with anti-inflammatory properties. pnrjournal.com Similarly, the condensation with furan-containing moieties has also been explored. iosrjournals.org The synthesis of pyrazole-based cinnoline derivatives has also been described, leading to compounds with potential anti-inflammatory and antimicrobial activities. mdpi.com The versatile nature of these synthetic strategies provides a robust platform for the generation of diverse libraries of this compound analogues for biological screening.

Mannich Base Condensation for Fused Cinnoline Systems

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. oarjbp.com This versatile carbon-carbon bond-forming reaction is a key step in the synthesis of numerous nitrogen-containing compounds, including various pharmaceuticals. researchgate.net

In the context of cinnoline chemistry, the Mannich base condensation has been employed to synthesize novel fused cinnoline systems. A notable example involves the condensation of 4-methyl-3-acetyl cinnoline with different secondary aromatic and aliphatic amines. researchgate.netsemanticscholar.org This reaction yields a series of novel cinnoline fused Mannich bases. semanticscholar.org The structures of these newly synthesized compounds have been characterized using various analytical techniques, including ¹H-NMR, IR, and Mass spectral analysis. researchgate.netsemanticscholar.org

The biological significance of these cinnoline-fused Mannich bases has been a subject of investigation. The biological activity is often attributed to the α,β-unsaturated ketone that can be generated through the deamination of the amine group's hydrogen atom. researchgate.net For instance, certain compounds derived from this synthetic route have demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.netsemanticscholar.org

| Starting Material | Reagents | Product Type |

| 4-methyl-3-acetyl cinnoline | Secondary aromatic and aliphatic amines, Formaldehyde | Cinnoline fused Mannich bases |

Chimeric Compound Design by Merging Scaffolds

The design of chimeric compounds through the merging of different molecular scaffolds is a strategic approach in medicinal chemistry to explore new chemical space and potentially enhance biological activity. nih.govrsc.org This strategy involves combining structural features from two or more known active compounds into a single hybrid molecule. nih.gov The goal is to create a new scaffold that may exhibit improved potency or a different mode of interaction with its biological target. nih.govrsc.org

While the direct application of this strategy to this compound is not extensively detailed in the provided context, the principle has been applied to the broader class of cinnoline derivatives. For instance, compounds bearing a cinnoline nucleus have been fused with various other heterocyclic scaffolds to create novel therapeutic agents. nih.gov This approach aims to develop molecules with optimized pharmacodynamic and pharmacokinetic properties. mdpi.com

An example of this scaffold merging approach, although not directly involving cinnoline, is the development of Hsp90 C-terminal inhibitors. nih.gov In this work, two previously identified scaffolds were combined into a single chimeric structure. nih.gov This new scaffold was designed to probe the three-dimensional space within the Hsp90 C-terminal binding pocket. rsc.org The resulting chimeric compounds displayed anti-proliferative activity and inhibitory effects in a relevant biological assay. nih.gov This demonstrates the potential of the scaffold merging strategy to generate novel bioactive molecules. nih.govrsc.org The insights gained from such studies can be conceptually applied to the design of novel this compound derivatives by merging the cinnoline core with other pharmacologically relevant scaffolds.

| Parent Scaffold 1 | Parent Scaffold 2 | Chimeric Compound Feature | Therapeutic Target (Example) |

| Biaryl moiety with flexible linker | Biphenyl core as coumarin (B35378) surrogate | Triphenyl scaffold | Hsp90 C-terminus |

Structure Activity Relationship Sar Studies of Cinnoline 5 Carboxamide Derivatives

Impact of Substituent Position and Nature on Biological Interactions

The strategic placement of various functional groups on the cinnoline (B1195905) ring system is a determining factor in the biological efficacy of the resulting compounds. nih.gov Both electron-donating and electron-withdrawing groups have been shown to modulate the activity of cinnoline derivatives, with their impact being highly dependent on their position on the scaffold. nih.govmdpi.com For instance, in the context of antibacterial activity, the presence of electron-withdrawing substituents is often associated with enhanced potency. ijariit.com Conversely, for anti-inflammatory properties, derivatives bearing electron-donating groups on an associated phenyl ring have demonstrated higher activity. nih.gov The interplay between the electronic properties of the substituents and their location on the cinnoline core dictates the interaction with biological targets.

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, to the cinnoline scaffold has been a consistently effective strategy for enhancing biological activity. ijariit.comnih.gov Halogenated derivatives have frequently been identified as the most potent compounds within various series of cinnoline-based agents. nih.gov Specifically, 6-chloro substituted compounds have emerged as particularly powerful antibacterial agents when compared to the standard drug norfloxacin. nih.gov Similarly, 7-chloro substituted derivatives have shown notable antifungal activity. nih.gov

In a series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamides, halogen-substituted derivatives demonstrated significant antimicrobial activity at lower concentrations. nih.govresearchgate.net The presence of chloro and bromo groups in substituted cinnoline sulphonamides also resulted in significant antimicrobial properties. pnrjournal.comnih.gov Furthermore, fluorine and bromine substitutions have been linked to an increase in the antitumor activity of certain cinnoline compounds. ijariit.com This enhancement in activity is often attributed to the ability of halogens to modulate the electronic and lipophilic properties of the molecule, thereby improving its interaction with target enzymes or receptors.

| Compound Series | Halogen Substituent | Position | Observed Activity | Reference |

| 4-aminocinnoline-3-carboxamides | Chloro | 6 | Potent antibacterial | nih.gov |

| Cinnoline thiophene (B33073) derivatives | Chloro | 7 | Potent antifungal | nih.gov |

| Cinnoline furan (B31954) derivatives | Chloro | 6 | Potent antifungal | nih.gov |

| Cinnolopiperidines | Fluorine, Bromine | - | Increased antitumor | ijariit.com |

| Cinnoline Sulphonamides | Chloro, Bromo | - | Significant antimicrobial | nih.gov |

The incorporation of various heterocyclic rings into the cinnoline framework has been explored as a means to generate novel derivatives with diverse biological activities. nih.gov The attachment of five- or six-membered heterocycles, such as thiophene, furan, pyrazole, imidazole, and piperazine (B1678402), at the 4-amino group of the cinnoline core has yielded compounds with antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net

For example, a series of 4-aminocinnoline-3-carboxamide (B1596795) derivatives substituted with these heterocycles exhibited antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov The potency of these compounds was found to be dependent on the specific heterocyclic moiety as well as other substituents on the cinnoline nucleus. nih.gov Notably, cinnoline thiophene and cinnoline furan derivatives, particularly when combined with halogen substitutions, were identified as potent antifungal agents. nih.gov The introduction of a pyrazoline ring to the cinnoline structure has also been associated with increased anti-inflammatory and antibacterial activity, with the specific effect being modulated by other substituents on an attached phenyl group. nih.govpnrjournal.com

The carboxamide group is a privileged functional group in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets. nih.govnih.gov In the context of cinnoline-5-carboxamide and its structural analogs like quinoline (B57606) carboxamides, this moiety plays a pivotal role in ligand-target recognition. nih.govnih.gov The hydrogen bond donor and acceptor properties of the carboxamide group enable it to form stable interactions with amino acid residues in the binding sites of proteins and enzymes. nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the ligand fits into the binding site of its target. For this compound derivatives, the relative orientation of the carboxamide group and any substituents on the cinnoline ring system influences the molecule's ability to interact effectively with its biological target. The rotational freedom around the bond connecting the carboxamide to the cinnoline ring, as well as the conformation of any flexible side chains, can lead to different low-energy conformations.

Computational studies, such as molecular docking, can help visualize the binding process and predict the affinity of different conformations for their target macromolecules. researchgate.netkisti.re.kr The planarity of the bicyclic cinnoline system provides a rigid core, but the substituents introduce conformational flexibility that can be crucial for activity. For a ligand to be active, it must be able to adopt a conformation that is complementary to the binding site of the target protein. Therefore, understanding the conformational preferences of this compound derivatives is essential for designing molecules with improved biological activity.

Pharmacophore Elucidation for this compound Based Ligands

Pharmacophore modeling is a powerful tool used to identify the essential structural features of a molecule that are responsible for its biological activity. nih.govnih.gov A pharmacophore model for this compound-based ligands would consist of a collection of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. nih.gov

For a typical this compound scaffold, the key pharmacophoric features would likely include:

An aromatic ring system corresponding to the cinnoline nucleus, which can participate in π-π stacking interactions. nih.gov

A hydrogen bond donor and acceptor pair from the carboxamide moiety, crucial for anchoring the ligand in the binding site.

Specific hydrophobic or hydrogen-bonding features arising from substituents at various positions on the cinnoline ring.

By analyzing a set of active this compound derivatives, a common pharmacophore can be developed. This model can then be used to screen virtual libraries of compounds to identify new molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.gov

Modulatory Effects of Structural Modifications on Target Selectivity

A major goal in drug design is to develop compounds that are highly selective for their intended biological target, thereby minimizing off-target effects and potential toxicity. Structural modifications to the this compound scaffold can have a significant impact on target selectivity. nih.gov By strategically altering the substituents on the cinnoline ring, it is possible to enhance the affinity of the molecule for one target while reducing its affinity for others.

Computational and Theoretical Investigations of Cinnoline 5 Carboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a cinnoline (B1195905) derivative, might interact with the active site of a protein target. nih.gov

Molecular docking studies on cinnoline derivatives have been employed to predict their binding affinity and orientation within the binding pockets of various protein targets. For instance, in studies involving novel cinnoline derivatives as potential inhibitors of tubulin polymerization, docking simulations were performed to understand the putative binding mode. nih.gov The results of such studies are often quantified by a docking score or a predicted binding energy (often in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy value typically signifies a more stable and favorable interaction.

Docking simulations for related quinoline-carboxamide derivatives against targets like phosphoinositide-dependent protein kinase-1 (PDK1) have shown binding energies as favorable as -10.2 kcal/mol, indicating strong inhibitory potential. nih.gov These studies predict the precise orientation, or "pose," of the ligand within the active site, which is crucial for its inhibitory activity. The orientation of the cinnoline core within a binding site, for example, often involves π-π stacking interactions with aromatic amino acid residues. nih.gov

Table 1: Example of Predicted Binding Affinities for Related Carboxamide Compounds

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Quinoline-Carboxamide Derivative | PDK1 | -10.2 |

| Quinoline (B57606) Derivative | 3HUN (Penicillin-binding protein) | -9.67 |

This table presents data for structurally related compounds to illustrate typical binding affinity values obtained from molecular docking studies. nih.govresearchgate.net

A primary outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are key to the ligand's binding. These interactions stabilize the ligand-protein complex. Common interaction types identified in studies of cinnoline and quinoline derivatives include:

Hydrogen Bonding: The nitrogen atoms within the cinnoline ring and the amide group of the carboxamide are frequent participants in hydrogen bonds. For example, the quinoline nitrogen in related compounds is known to form a crucial hydrogen bond with the backbone of hinge region residues like Met1160 in c-Met kinase. nih.gov

π-π Stacking: The aromatic bicyclic ring of cinnoline often engages in π-π stacking interactions with aromatic residues such as Tyrosine (Tyr) and Phenylalanine (Phe) in the active site. nih.govmdpi.com

Hydrophobic Interactions: Alkyl and aryl substituents on the core structure can form hydrophobic interactions with nonpolar residues, further anchoring the ligand in the binding pocket.

In studies of quinoline-3-carboxamide (B1254982) derivatives, key interacting residues in kinases like ATM and PI3Kγ were identified as Trp812, Tyr867, and Asp964, which form a stable intermolecular network with the ligand. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to validate the stability of the predicted ligand-target complex. researchgate.net A simulation of a protein-ligand complex in a physiological environment (e.g., in a water box with ions) for a duration of nanoseconds can confirm whether the interactions predicted by docking are maintained. mdpi.comnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation suggests that the complex is not undergoing significant conformational changes and that the ligand remains securely bound in the active site. mdpi.com For example, MD simulations performed on quinoline-carboxamide derivatives targeting various kinases confirmed the stability of the protein-ligand complexes over 100 ns, showing minimal secondary structure variations. mdpi.comresearchgate.net These simulations provide a more dynamic and realistic view of the binding event than static docking models. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org It is widely used to calculate a molecule's geometry, conformational stability, and electronic properties, which are fundamental to its reactivity and interactions. nih.gov

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. This process provides precise data on bond lengths, bond angles, and dihedral angles. ijastems.org For a related compound, cinnoline-4-carboxylic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were performed to elucidate its optimized molecular structure in the gas phase. ijastems.org Such calculations confirm the planarity of the aromatic cinnoline ring system, which is essential for its characteristic interactions, and determine the preferred orientation of the carboxamide substituent relative to the ring.

DFT is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. ijastems.org

The energies of these orbitals are also used to calculate several global reactivity descriptors: nih.govirjweb.com

Ionization Potential (I): Related to E_HOMO (I ≈ -E_HOMO)

Electron Affinity (A): Related to E_LUMO (A ≈ -E_LUMO)

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2)

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2)

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η)

These parameters, calculated for cinnoline and its derivatives, provide a quantitative understanding of the molecule's electronic behavior and its propensity to act as an electron donor or acceptor in chemical reactions and biological interactions. ijastems.orgnih.gov

Table 2: Theoretical Electronic Properties of Cinnoline-4-carboxylic acid (as a proxy for the Cinnoline Core)

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -7.03 |

| LUMO Energy | E_LUMO | -2.71 |

| HOMO-LUMO Gap | ΔE | 4.32 |

| Ionization Potential | I | 7.03 |

| Electron Affinity | A | 2.71 |

| Electronegativity | χ | 4.87 |

| Chemical Potential | μ | -4.87 |

| Chemical Hardness | η | 2.16 |

Data derived from DFT B3LYP/6-311++G(d,p) calculations on the closely related structure, cinnoline-4-carboxylic acid, to illustrate the electronic properties of the cinnoline scaffold. ijastems.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential three-dimensional arrangements of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the cinnoline scaffold, pharmacophore models are developed by analyzing a set of known active molecules. A comparative study of cinnoline and quinoline pharmacophore systems has been conducted to understand their distinct electronic and spatial properties, which influence their interaction with biological targets. nih.gov For instance, a five-point pharmacophore model developed for quinoline derivatives targeting VEGFR-2 tyrosine kinase included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. arabjchem.org Such a model, derived from structurally related compounds, can guide the design and virtual screening of new cinnoline-5-carboxamide derivatives by highlighting the crucial features for activity.

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This process can be either ligand-based, using a pharmacophore model, or structure-based, using the 3D structure of the target protein. In the context of this compound, a validated pharmacophore model could be used as a 3D query to filter databases, retrieving molecules with a similar arrangement of essential features. This approach significantly narrows down the number of candidates for synthesis and biological testing, making the drug discovery process more efficient. mdpi.com

Table 1: Example Pharmacophore Features for Cinnoline/Quinoline Scaffolds

| Feature Type | Potential Role in Binding | Example Location on Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor | Interaction with donor groups (e.g., -NH, -OH) in the target's active site. | Nitrogen atoms in the cinnoline ring; Carbonyl oxygen of the carboxamide. |

| Hydrogen Bond Donor | Interaction with acceptor groups (e.g., C=O) in the target's active site. | Amide (-NH2) group of the carboxamide. |

| Aromatic Ring | Pi-pi stacking or hydrophobic interactions with aromatic residues of the target. | The fused benzene (B151609) and pyridazine (B1198779) rings of the cinnoline core. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds and provide insights into the structural modifications that may enhance potency.

For cinnoline derivatives, 3D-QSAR studies have been successfully applied. For example, molecular modeling studies on cinnoline-based Bruton's tyrosine kinase (BTK) inhibitors have utilized docking and structure-based 3D-QSAR to understand their mechanism of action. ijper.org A typical QSAR study involves calculating a wide range of descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms within the molecule.

These descriptors are then used to build a regression model, often using techniques like Partial Least Squares (PLS), to correlate them with the observed biological activity (e.g., IC50). The resulting QSAR models, once validated, can predict the activity of unsynthesized this compound analogues. mdpi.comrsc.org For example, a 3D-QSAR model for quinoline derivatives identified key steric and electrostatic fields that influence anti-cancer activity, providing a roadmap for designing more potent compounds. mdpi.com

Table 2: Key Steps and Components in a QSAR Study

| Step | Description | Example for this compound |

|---|---|---|

| Data Set Selection | A series of this compound analogues with measured biological activity against a specific target. | A set of 20-30 derivatives with varying substituents on the cinnoline ring and their corresponding IC50 values against a target kinase. |

| Descriptor Calculation | Computation of various 2D and 3D molecular descriptors for each molecule in the dataset. | Calculation of LogP, molecular weight, polar surface area, and quantum chemical descriptors. |

| Model Building | Using statistical methods to create a mathematical equation relating the descriptors to the biological activity. | Development of a linear regression model using PLS: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |

In Silico Screening for Binding Profiles

In silico screening encompasses a variety of computational methods used to predict the binding affinity and interaction patterns of a ligand with a panel of biological targets. A primary technique in this area is molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex.

For cinnoline derivatives, in silico docking studies have been employed to identify potential biological targets and elucidate binding modes. For instance, novel cinnoline derivatives were docked against bacterial targets like the acyl enzyme of E. coli and dihydrofolate reductase (DHFR) to explore their potential as antibacterial agents. bepls.comjocpr.com Such studies can reveal key amino acid residues in the active site that interact with the this compound molecule through hydrogen bonds, hydrophobic interactions, or pi-stacking.

Another powerful approach is inverse virtual screening, where a single molecule (like this compound) is screened against a large database of protein structures to identify potential targets. nih.gov This "target fishing" method can help uncover novel mechanisms of action or identify potential off-target effects. For the structurally similar quinoline scaffold, inverse virtual screening identified N-myristoyltransferase as a putative target for antileishmanial activity. nih.gov

The binding profiles generated from these screenings can guide further experimental validation and optimization of the lead compound. By understanding how this compound and its analogues fit into the binding pockets of various proteins, medicinal chemists can make informed decisions to improve selectivity and potency. pnrjournal.com

Table 3: Potential Protein Targets for Cinnoline Derivatives Identified Through In Silico Screening

| Protein Target | Therapeutic Area | Key Findings from Screening |

|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Inflammation, Oncology | Cinnoline scaffold identified as a key binding element in structure-based QSAR studies. ijper.org |

| Dihydrofolate Reductase (DHFR) | Infectious Disease | Docking studies showed considerable interaction between cinnoline derivatives and the active site. bepls.com |

| Acyl Carrier Protein Reductase (FabG) | Infectious Disease | Molecular docking revealed potential inhibitory interactions with E. coli FabG. bepls.com |

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of Cinnoline-5-carboxamide in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

For cinnoline (B1195905) derivatives, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, with their exact chemical shifts influenced by the position and electronic nature of substituents. The protons of the carboxamide group (-CONH₂) would also exhibit distinct signals, the chemical shifts of which can provide insight into hydrogen bonding and conformational preferences. Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons of the cinnoline ring system and a distinct signal for the carbonyl carbon of the carboxamide group.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cinnoline Ring Protons | 7.5 - 9.5 | 120 - 155 |

| Amide Protons (-NH₂) | 7.0 - 8.5 (broad) | N/A |

Dynamic NMR Studies for Rotational Barriers

The bond between the carbonyl carbon and the nitrogen atom of an amide has a partial double bond character, which can lead to restricted rotation. This phenomenon can result in the presence of rotational isomers (rotamers), which may be observable by NMR spectroscopy. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are employed to investigate such conformational dynamics.

In the case of this compound, DNMR experiments could reveal the energy barrier to rotation around the C-N amide bond. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal. By analyzing the line shapes of the signals at different temperatures, the rotational energy barrier (ΔG‡) can be calculated, providing valuable information about the conformational stability of the carboxamide group. While specific DNMR studies on this compound are not detailed in the provided search results, this technique is a standard method for analyzing such rotational barriers in amide-containing molecules. researchgate.net

2D-NMR Techniques

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. Experiments such as COSY (Correlation Spectroscopy) identify proton-proton spin couplings, helping to establish the connectivity of protons within the cinnoline ring.

Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). These experiments are crucial for assigning the signals of the quaternary carbons in the cinnoline ring and for confirming the position of the carboxamide substituent. For instance, an HMBC correlation between the proton at position 6 and the carbonyl carbon would definitively confirm the structure as this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The primary amide group (-CONH₂) gives rise to two distinct N-H stretching vibrations, typically appearing in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and prominent peak, usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1640-1550 cm⁻¹. Furthermore, the spectrum would feature characteristic absorptions for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching vibrations (approximately 1600-1450 cm⁻¹).

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch (asymmetric & symmetric) | 3400 - 3200 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

Cinnoline 5 Carboxamide in Drug Discovery Research

Scaffold Hopping Strategies Utilizing the Cinnoline (B1195905) Core

Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying novel molecular frameworks with similar biological activity to known active compounds, but with improved properties such as potency, selectivity, or pharmacokinetics. The cinnoline core has been effectively utilized in such strategies to explore new chemical space and develop patentable new drug candidates.

One notable application of scaffold hopping involving the cinnoline core is in the development of antileukemic agents. Researchers have designed and synthesized novel cinnoline sulphonamide and 4-substituted cinnoline derivatives based on this approach. These efforts have led to the identification of compounds with potent activity against both wild-type and imatinib-resistant cancer cell lines, demonstrating the utility of the cinnoline scaffold in overcoming drug resistance.

Lead Compound Identification and Optimization

The identification of a promising lead compound is a critical milestone in the drug discovery pipeline. The cinnoline scaffold has proven to be a valuable starting point for the identification of novel lead compounds targeting various disease-related proteins. Subsequent optimization of these leads is then performed to enhance their therapeutic potential.

A significant example of lead identification is the discovery of cinnoline derivatives as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer. A series of cinnoline derivatives were developed and found to exhibit nanomolar inhibitory activities against PI3Ks. One particular compound demonstrated micromolar inhibitory potency against three human tumor cell lines, highlighting the potential of the cinnoline core in cancer therapy nih.govresearchgate.net.

Furthermore, 3-cinnoline carboxamides have been identified as highly potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a key protein in the DNA damage response nih.gov. Optimization of this series, with a focus on improving potency and physicochemical properties like permeability, led to the identification of a compound with excellent kinase selectivity and favorable pharmacokinetic properties nih.gov. In vivo studies of this optimized compound, in combination with the chemotherapeutic agent irinotecan, resulted in tumor regression in a colorectal tumor xenograft model nih.gov.

The optimization process for these cinnoline-based compounds often involves modifying substituents at various positions of the cinnoline ring to improve target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Rational Design Approaches for Enhanced Biological Activity

Rational drug design, which leverages an understanding of the three-dimensional structure of the biological target, is a powerful approach to developing more potent and selective drugs. While the direct application of rational design to Cinnoline-5-carboxamide is an evolving area, insights can be drawn from the closely related quinoline (B57606) scaffold.

For quinoline derivatives, a variety of rational design strategies have been successfully employed to enhance their anticancer activities. These strategies include:

3D-QSAR (Quantitative Structure-Activity Relationship): This computational method analyzes the relationship between the three-dimensional structure of a molecule and its biological activity to guide the design of more potent compounds mdpi.com.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into key interactions that can be optimized mdpi.com.

Structural Optimization: Based on modeling data, the chemical structure of the lead compound is systematically modified to improve its fit and interaction with the target, thereby enhancing its biological activity arabjchem.org.

These rational design principles are directly applicable to the development of this compound derivatives. By understanding the target's binding site, medicinal chemists can design modifications to the this compound scaffold to improve its therapeutic efficacy.

Development of Cinnoline-Based Prodrugs or Bioconjugates (if relevant for research)

The development of prodrugs and bioconjugates represents an advanced strategy to improve the therapeutic index of a drug by enhancing its delivery to the target site and minimizing off-target effects. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in vivo. Bioconjugation involves linking a drug to a larger molecule, such as an antibody or polymer, to alter its pharmacokinetic profile and target it to specific cells or tissues nih.gov.

While specific examples of this compound prodrugs or bioconjugates are not yet widely reported in the literature, this remains a promising area for future research. The general principles of prodrug design, such as masking polar functional groups to improve membrane permeability, could be applied to this compound derivatives. Similarly, bioconjugation strategies could be employed to target these compounds to cancer cells, for example, by attaching them to antibodies that recognize tumor-specific antigens. Such approaches have the potential to significantly enhance the therapeutic utility of the this compound scaffold.

Therapeutic Potential of this compound as a Research Tool

Beyond its direct therapeutic potential, this compound and its derivatives serve as valuable research tools for elucidating complex biological pathways. The ability of these compounds to selectively inhibit specific enzymes makes them powerful probes for studying the roles of these enzymes in health and disease.

For instance, the cinnoline-based PI3K inhibitors can be used in laboratory settings to study the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival nih.govresearchgate.net. By inhibiting PI3K, researchers can investigate the downstream consequences of blocking this pathway and identify potential new therapeutic targets.

Similarly, the potent and selective ATM inhibitors derived from the 3-cinnoline carboxamide scaffold are invaluable tools for studying the DNA damage response nih.gov. These compounds can be used to understand how cells repair DNA damage and how this process can be targeted to enhance the efficacy of cancer therapies like radiation and chemotherapy. The broad spectrum of biological activities associated with the cinnoline core suggests that this compound and its analogues will continue to be important tools in biomedical research. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While various methods for the synthesis of the cinnoline (B1195905) core exist, future efforts should focus on developing more efficient and environmentally benign synthetic routes specifically for Cinnoline-5-carboxamide and its analogues. researchgate.net Traditional methods can sometimes involve harsh reaction conditions, low yields, and the use of expensive or hazardous reagents. researchgate.net

Future research could explore:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields. researchgate.net

Metal-catalyzed cross-coupling reactions: Emerging catalytic systems could enable more direct and atom-economical approaches to the cinnoline scaffold and the introduction of the carboxamide functionality. researchgate.net

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.

Biocatalysis: The use of enzymes could provide highly selective and sustainable methods for key synthetic steps.

Table 1: Comparison of Synthetic Methodologies for Cinnoline Derivatives

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields researchgate.net | Optimization of solvent and temperature conditions. |

| Metal-Catalyzed Reactions | High efficiency, broad functional group tolerance researchgate.net | Development of novel, inexpensive, and recyclable catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and purity | Design of dedicated reactors and optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions | Discovery and engineering of suitable enzymes. |

Exploration of New Derivatization Chemistries at this compound

The biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents. nih.gov Systematic exploration of new derivatization chemistries at the this compound scaffold is crucial for expanding its structure-activity relationship (SAR) profile.

Key areas for investigation include:

Functionalization of the carboxamide group: Modification of the amide nitrogen with a diverse range of substituents can modulate pharmacokinetic and pharmacodynamic properties.

Substitution on the aromatic rings: Introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions of the benzene (B151609) and pyridine (B92270) rings can influence target binding and selectivity.

Hybrid molecule synthesis: Covalently linking the this compound scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic activities. nih.gov

Identification of Novel Molecular Targets for this compound Derivatives

Cinnoline derivatives have been reported to interact with a wide array of biological targets, including protein kinases, topoisomerases, and various receptors. nih.govnih.gov However, the full target landscape for this compound remains largely unexplored.

Future research should employ a combination of experimental and computational approaches to identify novel molecular targets:

Phenotypic screening: High-throughput screening of this compound libraries against various cell lines and disease models can uncover novel biological activities.

Affinity-based proteomics: Techniques such as chemical proteomics can be used to directly identify the protein targets of active this compound derivatives.

Reverse docking and virtual screening: Computational methods can be used to screen large databases of protein structures to identify potential binding partners for the this compound scaffold.

Advanced Computational Modeling for Predictive Design

The integration of advanced computational modeling techniques can significantly accelerate the drug discovery process for this compound derivatives. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide valuable insights into the structural requirements for biological activity. nih.gov

Future directions in this area include:

Development of robust 3D-QSAR models: Building predictive models based on a diverse set of this compound analogues can guide the design of new compounds with improved potency and selectivity. mdpi.com

Molecular dynamics (MD) simulations: MD simulations can be used to study the dynamic behavior of this compound derivatives in the binding site of their target proteins, providing a deeper understanding of the binding mechanism.

Machine learning and artificial intelligence: The application of AI algorithms to large datasets of chemical structures and biological activities can help to identify novel scaffolds and predict the properties of virtual compounds.

Investigation of Multi-target Ligands based on this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov Multi-target ligands, which are designed to interact with multiple biological targets simultaneously, represent a promising therapeutic strategy for these conditions. researchgate.net The versatile this compound scaffold is an excellent starting point for the development of such agents. nih.gov

Future research in this area could focus on:

Rational design of dual-target inhibitors: Based on the known pharmacology of cinnoline derivatives, new this compound analogues can be designed to inhibit two or more relevant targets. For example, combining kinase inhibition with anti-angiogenic activity.

Fragment-based drug discovery: Combining fragments known to bind to different targets onto the this compound scaffold can lead to the development of novel multi-target ligands.

Mechanistic Studies on Less Understood Biological Activities

While cinnoline derivatives have been shown to exhibit a wide range of biological activities, the underlying mechanisms of action are often not fully elucidated. nih.gov A deeper understanding of how this compound derivatives exert their biological effects is essential for their further development.

Future mechanistic studies should aim to:

Elucidate signaling pathways: Investigating the downstream effects of this compound treatment on cellular signaling pathways can provide insights into their mechanism of action.

Identify resistance mechanisms: Understanding how cells develop resistance to this compound derivatives is crucial for developing strategies to overcome this challenge.

Investigate off-target effects: A comprehensive assessment of the off-target activities of this compound derivatives is necessary to ensure their safety and selectivity.

Development of this compound for Specific Research Probes

Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment. The this compound scaffold, with its potential for derivatization, could be developed into a valuable class of research probes.

Future efforts in this area could include:

Design of fluorescently labeled probes: Attaching a fluorescent dye to the this compound scaffold would allow for the visualization of its subcellular localization and interaction with its target proteins.

Development of photoaffinity probes: Incorporating a photoreactive group into the this compound structure would enable the covalent labeling of its target proteins upon UV irradiation, facilitating their identification.

Synthesis of biotinylated probes: Attaching a biotin (B1667282) tag would allow for the affinity purification of the target protein-probe complex, enabling further characterization.

Table 2: Potential Applications of this compound-Based Research Probes

| Probe Type | Application | Potential Information Gained |

|---|---|---|

| Fluorescent Probes | Cellular imaging | Subcellular localization of the target protein. |

| Photoaffinity Probes | Target identification | Covalent labeling and identification of direct binding partners. |

| Biotinylated Probes | Protein pull-down assays | Isolation and characterization of target protein complexes. |

Q & A

What strategies are recommended for formulating hypothesis-driven research questions on this compound’s bioactivity?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound inhibit [specific enzyme] via competitive binding, and how does substituent variation at the 3-position modulate potency?” Use PICO (Population, Intervention, Comparison, Outcome) for clinical contexts: “In [cell line/model], does this compound (intervention) reduce [disease marker] compared to [standard drug] (comparison)?” .

Q. How can researchers design initial in vitro assays to screen this compound derivatives for biological activity?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) over phenotypic screens for mechanistic clarity. Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Include positive controls (e.g., known inhibitors) and vehicle controls. Validate results with orthogonal assays (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How to resolve contradictions in reported data on this compound’s mechanism of action across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or methodological heterogeneity. Compare experimental conditions (e.g., cell lines, assay protocols). Use meta-analysis to quantify effect sizes, and perform in silico docking to reconcile structural-activity discrepancies .

Q. What advanced techniques are suitable for elucidating the binding kinetics of this compound with its target protein?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time association/dissociation rates. Supplement with isothermal titration calorimetry (ITC) for thermodynamic profiling. Use cryo-EM or X-ray crystallography to resolve binding conformations. Validate findings with mutagenesis studies on critical residues .

Q. How can researchers integrate multi-omics data to explore off-target effects of this compound?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to profile cellular responses. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Cross-reference with toxicity databases (e.g., PubChem BioAssay) to prioritize follow-up validations .

Q. What computational strategies are effective for predicting this compound’s ADMET properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict solubility, permeability, and metabolic stability. Perform molecular dynamics simulations to assess blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., Caco-2 for absorption, microsomal stability tests) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

- Methodological Answer : Follow the STAR Methods framework:

- S ubjects: Cell lines/organisms (with source and passage number).

- T reatments: Compound concentrations, exposure times.

- A nalyses: Statistical tests (e.g., ANOVA with post-hoc Tukey).

- R eagents: Catalog numbers, purity, and storage conditions.

Upload raw data (spectra, chromatograms) to repositories like Zenodo .

Q. What are best practices for visualizing structure-activity relationship (SAR) data in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.